5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Catalog No.
S779444
CAS No.
883-38-5
M.F
C11H9ClN2O
M. Wt
220.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldeh...

CAS Number

883-38-5

Product Name

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

IUPAC Name

5-chloro-1-methyl-3-phenylpyrazole-4-carbaldehyde

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

InChI

InChI=1S/C11H9ClN2O/c1-14-11(12)9(7-15)10(13-14)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

LIUUTPYWKXCVCS-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C=O)Cl

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C=O)Cl

Precursor in Organic Synthesis

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (5-Cl-3-Me-Ph-Pz-CHO) serves as a valuable building block for the synthesis of various pyrazole derivatives (). These derivatives are then evaluated for their potential biological activities.

One study describes the use of 5-Cl-3-Me-Ph-Pz-CHO as a starting material for the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde hydrazone and N1-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)thiosemicarbazone ().

Potential for Analgesic and Anti-inflammatory Activities

Research suggests that pyrazole derivatives synthesized from 5-Cl-3-Me-Ph-Pz-CHO may exhibit analgesic (pain-relieving) and anti-inflammatory properties (). Studies have evaluated these derivatives using tail flick and carrageenan-induced paw edema models (). However, further investigation is needed to confirm these findings and explore the mechanism of action for these potential therapeutic effects.

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C11_{11}H9_9ClN2_2O. It features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The compound is characterized by the presence of a chloro group at the 5-position, a methyl group at the 1-position, and a phenyl group at the 3-position of the pyrazole ring, along with a formyl group at the 4-position. This unique structure contributes to its chemical reactivity and biological properties.

The chemical reactivity of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde can be attributed to its functional groups:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions, making it susceptible to reactions with alcohols and amines.
  • Electrophilic Aromatic Substitution: The phenyl group allows for electrophilic substitution reactions, where other substituents can be introduced onto the aromatic ring.
  • Condensation Reactions: The compound can participate in condensation reactions with various nucleophiles, forming more complex structures.

Research indicates that 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown promise in various cell culture assays. Additionally, its structure allows it to interact with biological targets, making it a candidate for further pharmacological studies .

Several synthesis methods have been reported for preparing 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde:

  • Condensation Reactions: Typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones under acidic conditions.
  • Cyclization Reactions: The formation of the pyrazole ring can be achieved through cyclization of substituted hydrazones.
  • Functional Group Modifications: Post-synthesis modifications can introduce or modify functional groups to enhance biological activity or solubility.

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde has various applications in research and industry:

  • Pharmaceutical Development: Used as an intermediate in the synthesis of bioactive compounds.
  • Chemical Research: Serves as a building block in organic synthesis and materials science.
  • Biological Studies: Utilized in cell culture studies due to its buffering properties .

Interaction studies of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde have focused on its binding affinity to various biological targets. These studies indicate that the compound may interact with enzymes involved in inflammatory pathways, suggesting potential therapeutic applications. Additionally, its interactions with other small molecules have been explored to understand its mechanism of action .

Several compounds share structural similarities with 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-MethylpyrazoleContains a methyl group on the pyrazole ringLacks additional functional groups
4-ChloroacetophenoneContains a chloro group and an acetophenone moietyDifferent aromatic structure
5-Bromo-1-methylpyrazoleContains a bromo group instead of chloroDifferent halogen which may affect reactivity
5-ChloroisothiazoleContains a thiazole ring instead of pyrazoleDifferent heterocyclic structure

The uniqueness of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde lies in its specific combination of functional groups and its potential biological activities, distinguishing it from other similar compounds. Its diverse applications in pharmaceutical chemistry further enhance its significance in research contexts .

XLogP3

2.3

Wikipedia

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Dates

Modify: 2023-08-15

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